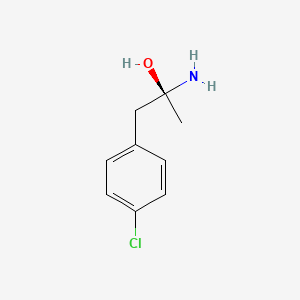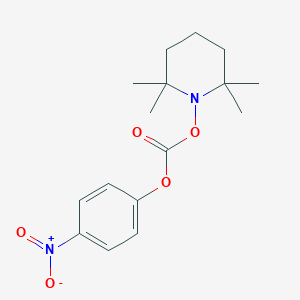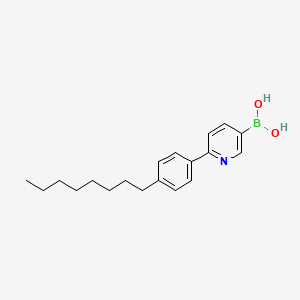
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a nitrogen-rich compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves the formation of the tetrazole and triazole rings followed by their coupling to a butanamide backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole and triazole rings. These rings are then linked through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The hydrogen atoms on the tetrazole and triazole rings can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly those targeting microbial infections and cancer.
Industry: The compound is investigated for its use in the production of high-energy materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound may also act as a ligand, modulating the function of proteins and other macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole
- 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
- 1-(3-azido-1H-1,2,4-triazol-5-yl)-1H-tetrazole
- 3-azido-1H-1,2,4-triazol-5-amine
Uniqueness
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of tetrazole and triazole rings linked to a butanamide backbone. This structure imparts distinct physicochemical properties, such as high thermal stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C7H10N8O |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
4-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C7H10N8O/c16-6(11-7-8-4-9-12-7)2-1-3-15-5-10-13-14-15/h4-5H,1-3H2,(H2,8,9,11,12,16) |
Clé InChI |
UINGGLNGTSZSKW-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)NC(=O)CCCN2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)


![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)




![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)
![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
